Cas no 13242-92-7 (4-(chloromethyl)-N,N-dimethyl-1,3-thiazol-2-amine)

4-(Chloromethyl)-N,N-dimethyl-1,3-thiazol-2-amine is a versatile heterocyclic compound featuring a reactive chloromethyl group and a dimethylamino substituent on a thiazole core. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and functional materials. The chloromethyl group enables facile nucleophilic substitution reactions, allowing for further derivatization, while the dimethylamino moiety enhances electron density, influencing reactivity and binding properties. Its well-defined molecular framework ensures consistent performance in coupling and cyclization reactions. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for reproducible results in synthetic applications.
4-(chloromethyl)-N,N-dimethyl-1,3-thiazol-2-amine structure
13242-92-7 structure
Product Name:4-(chloromethyl)-N,N-dimethyl-1,3-thiazol-2-amine
CAS No:13242-92-7
MF:C6H9ClN2S
MW:176.667058706284
MDL:MFCD10697627
CID:2770467
PubChem ID:15290884
Update Time:2025-06-07

4-(chloromethyl)-N,N-dimethyl-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(chloromethyl)-N,N-dimethyl-1,3-thiazol-2-amine
    • 13242-92-7
    • AKOS005198671
    • DTXSID20571045
    • 2-Thiazolamine, 4-(chloromethyl)-N,N-dimethyl-
    • AB60100
    • 4-(CHLOROMETHYL)-N,N-DIMETHYLTHIAZOL-2-AMINE
    • DMLCXKGYCJOQLY-UHFFFAOYSA-N
    • SCHEMBL7179302
    • 4-(Chloromethyl)-2-(dimethylamino)thiazole
    • 4-(chloromethyl)-2(dimethylamino)thiazole
    • MDL: MFCD10697627
    • Inchi: 1S/C6H9ClN2S/c1-9(2)6-8-5(3-7)4-10-6/h4H,3H2,1-2H3
    • InChI Key: DMLCXKGYCJOQLY-UHFFFAOYSA-N
    • SMILES: ClCC1=CSC(=N1)N(C)C

Computed Properties

  • Exact Mass: 176.0174972Da
  • Monoisotopic Mass: 176.0174972Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 44.4Ų

4-(chloromethyl)-N,N-dimethyl-1,3-thiazol-2-amine Pricemore >>

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